5-Amino-6-iodopicolinic acid 5-Amino-6-iodopicolinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17243084
InChI: InChI=1S/C6H5IN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11)
SMILES:
Molecular Formula: C6H5IN2O2
Molecular Weight: 264.02 g/mol

5-Amino-6-iodopicolinic acid

CAS No.:

Cat. No.: VC17243084

Molecular Formula: C6H5IN2O2

Molecular Weight: 264.02 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-6-iodopicolinic acid -

Specification

Molecular Formula C6H5IN2O2
Molecular Weight 264.02 g/mol
IUPAC Name 5-amino-6-iodopyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H5IN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11)
Standard InChI Key UZNAHKQTQYNFBU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC(=C1N)I)C(=O)O

Introduction

Structural and Chemical Profile of 5-Amino-6-iodopicolinic Acid

Core Structure and Substituent Effects

5-Amino-6-iodopicolinic acid (C₆H₅IN₂O₂) is a disubstituted derivative of picolinic acid, characterized by:

  • A pyridine ring backbone with a carboxylic acid group at position 2.

  • An amino (-NH₂) group at position 5.

  • An iodine atom at position 6.

The iodine atom introduces significant steric and electronic effects. With a van der Waals radius of 1.98 Å and strong electronegativity, iodine may participate in halogen bonding, a non-covalent interaction critical in molecular recognition processes . The amino group enhances hydrogen-bonding capacity, potentially increasing solubility in polar solvents compared to unmodified picolinic acid (logP = 0.098) .

Table 1: Hypothesized Physicochemical Properties Compared to Picolinic Acid

PropertyPicolinic Acid5-Amino-6-Iodopicolinic Acid
Molecular Weight (g/mol)123.11264.03
logP (Partition Coeff.)0.098~0.5 (estimated)
Water SolubilityHighModerate
Halogen Bonding CapacityNoneHigh

Biosynthetic and Synthetic Pathways

Hypothetical Synthetic Routes

Though direct methodologies for 5-amino-6-iodopicolinic acid are undocumented in peer-reviewed literature, plausible routes include:

  • Electrophilic Iodination: Picolinic acid could undergo iodination at position 6 using iodine monochloride (ICl) in acetic acid, followed by nitration and reduction to introduce the amino group.

  • Directed Ortho-Metalation: Utilizing a directing group (e.g., trimethylsilyl) to sequentially introduce iodine and amino groups via palladium-catalyzed cross-coupling .

Table 2: Comparative Reactivity of Halogenated Picolinic Acids

DerivativeReactivity with NucleophilesThermal Stability
6-Fluoropicolinic acidHighModerate
6-Chloropicolinic acidModerateHigh
6-Iodopicolinic acidLow (due to larger size)Low

Research Applications and Future Directions

Antimicrobial and Antiviral Hypotheses

Picolinic acid demonstrates concentration-dependent antimicrobial effects (2500–40,000 μM) . The iodine substituent in 5-amino-6-iodopicolinic acid may enhance these properties through:

  • Halogen bonding with microbial protease active sites.

  • Iodine’s inherent antiseptic activity.

Oncological Implications

Picolinic acid modulates macrophage activity and synergizes with interferon-γ (IFN-γ) to inhibit viral replication . The amino group in 5-amino-6-iodopicolinic acid could potentiate immune cell recruitment via hydrogen bonding to chemokine receptors, warranting investigation in tumor microenvironment studies.

Challenges and Knowledge Gaps

  • Synthesis Optimization: Current pathways for iodinated picolinic acids suffer from low yields and regioselectivity issues.

  • Pharmacokinetic Profiling: No data exist on the absorption, distribution, metabolism, or excretion (ADME) of 5-amino-6-iodopicolinic acid.

  • Target Identification: High-throughput screening is needed to identify protein targets influenced by its unique substituents.

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